molecular formula C10H13ClN2O3S B5819536 N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5819536
M. Wt: 276.74 g/mol
InChI Key: WUFZARORZZQUKI-UHFFFAOYSA-N
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Description

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a 4-chlorobenzyl group and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and methylsulfonyl chloride.

    Formation of Intermediate: The 4-chlorobenzyl chloride reacts with glycine in the presence of a base such as sodium hydroxide to form N2-(4-chlorobenzyl)glycine.

    Sulfonylation: The intermediate N2-(4-chlorobenzyl)glycine is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to yield N2-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-chlorobenzyl)glycinamide: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    N~2~-(methylsulfonyl)glycinamide:

Uniqueness

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the 4-chlorobenzyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-17(15,16)13(7-10(12)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFZARORZZQUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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